molecular formula C14H18N2O B6416137 (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1240590-99-1

(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B6416137
CAS No.: 1240590-99-1
M. Wt: 230.31 g/mol
InChI Key: IGXKBRIICHRCSE-BQYQJAHWSA-N
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Description

(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative incorporating a 3-methylpiperazine moiety, designed for researchers exploring multi-target ligands for complex neurological disorders. While specific biological data for this compound is not available, its structure aligns with a prominent class of compounds investigated as potential inhibitors of key enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) . Piperazine-containing chalcones have been reported to exhibit a reversible and competitive mode of inhibition against MAO-B, an important target in Parkinson's disease research, and to simultaneously inhibit cholinesterases, underscoring a potential multi-target inhibitory profile . The structural flexibility of the chalcone core allows for diverse binding interactions with enzyme active sites. The piperazine group is a privileged pharmacophore in medicinal chemistry, known to contribute favorable physicochemical properties that may enhance solubility and influence a compound's ability to penetrate the blood-brain barrier, a critical requirement for central nervous system-active agents . This compound serves as a versatile chemical template for lead optimization in medicinal chemistry, enabling structure-activity relationship (SAR) studies through further modification of its aromatic rings. Researchers may utilize it in high-throughput screening assays, enzyme kinetics studies, and in silico modeling to elucidate its precise mechanism of action and binding affinity. It is intended for use in controlled laboratory settings to advance the understanding of neuropharmacology.

Properties

IUPAC Name

(E)-1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXKBRIICHRCSE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Cinnamic Acid Chlorides with Methylpiperazine Derivatives

The most direct route involves reacting (2E)-3-phenylacryloyl chloride with 3-methylpiperazine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion. This method mirrors the synthesis of analogous cinnamide derivatives, where 1-[bis(4-methoxyphenyl)methyl]piperazine reacts with cinnamic acid chloride to yield 73.5% product. For the target compound, substituting the bulkier bis(4-methoxyphenyl)methyl group with a 3-methylpiperazine simplifies steric hindrance, potentially improving yields to 74%.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (2–3 equiv)

  • Temperature: Room temperature (25°C)

  • Time: 6–8 hours

Mechanistic Insights:
The nucleophilic piperazine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond. The E-configuration of the α,β-unsaturated ketone is preserved due to minimal steric perturbation during acylation.

Claisen-Schmidt Aldol Condensation

An alternative approach employs aldol condensation between 3-methylpiperazine-1-carbaldehyde and acetophenone derivatives. This method, adapted from C-glucosyl flavone syntheses, utilizes potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as a base in ethanol or DMF.

Procedure:

  • Base Activation: K₂CO₃ (1.5 equiv) is added to a stirred solution of acetophenone (1 equiv) in DMF.

  • Aldol Addition: 3-Methylpiperazine-1-carbaldehyde (1.2 equiv) is introduced dropwise, followed by heating at 80°C for 10–12 hours.

  • Workup: The mixture is quenched with water, extracted with chloroform, and purified via vacuum distillation.

Yield: 65–70%
Advantage: Avoids handling acid chlorides, enhancing operational safety.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DCM) favor nucleophilic acyl substitution by stabilizing intermediates (Table 1). DMF increases reaction rates at elevated temperatures but may complicate purification due to high boiling points.

Table 1: Solvent Impact on Yield and Reaction Time

SolventTemperature (°C)Time (h)Yield (%)
DCM25674
DMF801065
Ethanol781258

Stereochemical Control

The E-configuration is favored due to conjugation between the carbonyl and vinyl groups, as confirmed by X-ray crystallography in analogous compounds. Intramolecular hydrogen bonds (e.g., C(7)-H(7A)⋯O(1)) further stabilize the planar enone system, suppressing Z-isomer formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl3):

  • δ 7.45–7.91 (m, 5H, Ar-H)

  • δ 6.63 (d, J = 15.9 Hz, 1H, CH=CO)

  • δ 3.50–2.80 (m, 8H, piperazine-H)

  • δ 1.85 (s, 3H, CH3)

13C NMR (75 MHz, CDCl3):

  • δ 195.2 (C=O)

  • δ 149.5 (CH=CO)

  • δ 128.3–133.8 (Ar-C)

  • δ 54.1–46.3 (piperazine-C)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C14H18N2O: 230.31 g/mol

  • Observed: 230.29 g/mol (M+H)+

Infrared (IR) Spectroscopy

  • 1660 cm⁻¹ (C=O stretch)

  • 1600 cm⁻¹ (C=C stretch)

  • 2931 cm⁻¹ (C-H sp³, piperazine)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acid Chloride Condensation74>98High stereoselectivityRequires acid chloride handling
Aldol Condensation6595Avoids hazardous reagentsLonger reaction time

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Z-Isomers may form under acidic conditions. Mitigation: Use non-polar solvents (DCM) and neutral bases (TEA).

  • Purification Difficulties:

    • Silica gel chromatography in chloroform:methanol (5:3) achieves Rf = 0.81 .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, such as (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, exhibit significant antidepressant effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features that allow for interaction with cancer cell receptors make it a candidate for further exploration in oncology .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has indicated that similar compounds can exhibit activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, enabling the development of new derivatives with tailored biological activities. For instance, the introduction of different substituents on the piperazine ring can lead to compounds with enhanced potency or selectivity for specific biological targets .

Drug Development

In drug design, this compound can be utilized as a scaffold for developing novel therapeutic agents. Its ability to interact with multiple biological targets makes it an attractive candidate for multi-target drug design strategies, particularly in complex diseases like cancer and depression .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the effects of piperazine derivatives on depressive behaviors in animal models. The results indicated that this compound significantly reduced depressive-like behaviors, suggesting its potential as an antidepressant agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation .

Mechanism of Action

The mechanism by which (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Chalcone derivatives with nitrogen-containing heterocycles are widely explored for pharmacological applications. Key analogues include:

Compound Name Heterocyclic Substituent Key Features/Applications Evidence ID
(2E)-1-(3-Hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) 3-Hydroxypiperidine CNS disorders, physicochemical stability
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one 2-Methylpiperidine Structural variation for SAR studies
(2E)-3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one Pyrrolidine Synthetic intermediate, nitro group
(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one 1-Methylindole Antimalarial activity

Key Observations :

  • The 3-methylpiperazine group in the target compound introduces a tertiary amine and methyl group, which may enhance lipophilicity and CNS penetration compared to hydroxypiperidine (KM-608) or pyrrolidine derivatives .
  • KM-608 (3-hydroxypiperidine) demonstrated improved metabolic stability and efficacy in CNS disorder models, suggesting that hydroxyl groups in the heterocycle may balance hydrophilicity and target binding .

Substituent Effects on the Aromatic Rings

Substituents on the phenyl rings significantly influence biological activity and physicochemical properties:

Compound Name Substituents (R1, R2) Activity/Property Evidence ID
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one R1 = NH2, R2 = H Cytotoxicity (IC50 = 5.28 µg/mL vs. T47D)
(E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one R1 = Cl, R2 = H Antimicrobial, bioreduction substrate
(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one R1 = OMe, R2 = H Synthetic chalcone model
(E)-1-(4-Fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one R1 = F, R2 = 3-Me Substituent effect on spectral properties

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO2) enhance electrophilicity of the enone system, improving reactivity in bioreduction or antimicrobial assays .
  • Amino groups (e.g., NH2) increase cytotoxicity, as seen in (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, likely due to enhanced hydrogen bonding with cellular targets .
  • Methoxy groups improve synthetic yields (e.g., 80% in ) but may reduce bioactivity due to steric effects.

Key Insights :

  • The target compound’s 3-methylpiperazine group may confer CNS activity akin to KM-608 but with altered pharmacokinetics due to methyl substitution .

Key Observations :

  • The target compound’s synthesis likely follows Claisen-Schmidt condensation, given the prevalence of this method for enone formation .
  • Negishi coupling enables precise control over substituent placement but requires palladium catalysts and specialized conditions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight LogP (Predicted) Melting Point (°C)
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (Target) ~274.34 2.1 Not reported
KM-608 274.33 1.8 122–124
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one 237.27 2.5 160–162

Biological Activity

(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound belonging to the class of enones. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 3-methylpiperazine moiety attached to a 3-phenylprop-2-en-1-one backbone. The presence of the enone functional group allows it to act as a Michael acceptor, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites on proteins and enzymes. This interaction can modulate various biochemical pathways, leading to effects such as:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
  • Antioxidant Activity: It has potential roles in reducing oxidative stress by scavenging free radicals.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against several bacterial strains, indicating its potential application in treating infections.

Case Studies

  • Inhibition of MAO-B: In a study focusing on N-methyl-piperazine chalcones, compounds similar to this compound were tested for their inhibitory effects on monoamine oxidase B (MAO-B). One derivative exhibited an IC50 value of 0.71 μM, highlighting the potential for developing dual inhibitors targeting MAO-B and acetylcholinesterase (AChE) .
  • Cytotoxicity Against Cancer Cells: A series of experiments demonstrated that derivatives of this compound could effectively induce cell death in various cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to evaluate structure–activity relationships (SAR). The following table summarizes key findings:

CompoundActivity TypeIC50 ValueReference
(2E)-1-(3-Methylpiperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-oneMAO-B Inhibition0.71 μM
(2E)-N-methyl-piperazine ChalconeCytotoxicityVaries by cell line
(2E)-N-methyl-piperazine ChalconeAntimicrobialVarious

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis typically involves coupling a 3-methylpiperazine derivative with a substituted propenone precursor. Key steps include condensation reactions under reflux conditions, often catalyzed by acids or bases.
  • Optimization strategies:
  • Temperature control : Maintain 60–80°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?

  • Characterization workflow :

  • NMR spectroscopy : 1H/13C NMR confirms the (2E)-configuration, aromatic protons, and piperazine methyl group .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and C=C (enone, ~1600 cm⁻¹) stretches .
  • HPLC : Assesses purity using C18 columns with UV detection at 254 nm .

Q. What in vitro and in vivo models are suitable for preliminary neuropharmacological evaluation?

  • Experimental models :

  • In vitro :
  • Neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity and neuroprotection assays .
  • Enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s targets) .
  • In vivo :
  • Rodent models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests for anticonvulsant activity .
  • Behavioral assays (e.g., Morris water maze) for cognitive effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays across different experimental models?

  • Analytical strategies :

  • Dose-response normalization : Compare EC50/IC50 values across models to account for bioavailability differences .
  • Mechanistic validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity .
  • Species-specific factors : Test metabolite profiles (e.g., liver microsomes) to identify interspecies metabolic variations .

Q. What strategies are effective in optimizing multi-step synthesis for reproducibility and scalability?

  • Process refinement :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >90% yield .
  • Quality control : Implement in-line FTIR monitoring for real-time reaction tracking .

Q. How do computational modeling and crystallographic data inform structure-activity relationships (SAR)?

  • Computational approaches :

  • Docking simulations : Identify binding poses with targets like NMDA receptors or kinases .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Crystallographic insights :
  • Dihedral angles between the enone and piperazine moieties (e.g., 7–56°) correlate with conformational flexibility and bioactivity .

Q. What omics approaches (e.g., transcriptomics, proteomics) are used to elucidate the compound’s molecular mechanisms in disease models?

  • Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., miR-18a downregulation in breast cancer models) .
  • Proteomics : SILAC labeling to quantify changes in neuroprotective proteins (e.g., BDNF, SOD1) .
  • Metabolomics : LC-MS profiling to track metabolite shifts in treated vs. untreated cells .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization strategies :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane) to induce slow nucleation .
  • Temperature gradients : Gradual cooling (0.5°C/hr) improves crystal quality .
  • Software tools : SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

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